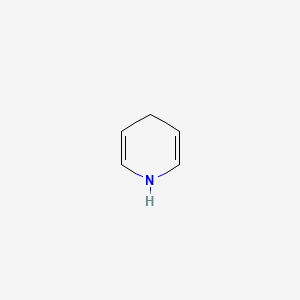

1,4-Dihydropyridine

Description

Properties

IUPAC Name |

1,4-dihydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGDWRXWKFWCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274185 | |

| Record name | 1,4-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-17-5, 27790-75-6 | |

| Record name | 1,4-Dihydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027790756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M8K3P6I89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1,4-Dihydropyridine Core: A Technical Guide to Structure, Nomenclature, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a class of drugs that have become indispensable in the management of cardiovascular diseases.[1][2] Beyond their well-established role as L-type calcium channel blockers, derivatives of this versatile heterocyclic ring system exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[3] This technical guide provides an in-depth exploration of the this compound core, covering its fundamental structure, IUPAC nomenclature, key synthetic methodologies, and mechanisms of action in various signaling pathways.

Core Structure and Physicochemical Properties

The foundational this compound is an organic compound with the chemical formula C₅H₇N.[1] Its structure consists of a six-membered heterocyclic ring containing one nitrogen atom and two double bonds in a non-aromatic arrangement. The parent compound itself is not common; however, its derivatives, characterized by substitutions at various positions of the ring, are of significant biological and commercial importance.[1]

The physicochemical properties of this compound derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be modulated by altering the substituents on the DHP ring. A selection of key physicochemical properties for the parent this compound molecule is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N | PubChem |

| Molar Mass | 81.12 g/mol | PubChem[4] |

| XLogP3 | 1.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

| Exact Mass | 81.057849228 Da | PubChem[4] |

| Monoisotopic Mass | 81.057849228 Da | PubChem[4] |

| Topological Polar Surface Area | 12 Ų | PubChem[4] |

| Heavy Atom Count | 6 | PubChem[4] |

IUPAC Nomenclature

The systematic naming of this compound derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is named "this compound".[1] Substituents are then indicated by their respective locants (position numbers on the ring), with the nitrogen atom assigned position 1. The numbering proceeds around the ring to give the substituents the lowest possible locants.

For complex derivatives, the following general principles apply:

-

Principal Functional Group: The principal functional group is identified and cited as a suffix.

-

Parent Hydride: The this compound ring is treated as the parent hydride.

-

Substituents: All other groups attached to the parent hydride are named as prefixes and arranged in alphabetical order.

-

Locants: Numbers are used to indicate the position of each substituent on the ring.

For example, the well-known drug Nifedipine has the IUPAC name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Synthetic Protocols: The Hantzsch Dihydropyridine Synthesis

The most common and versatile method for synthesizing this compound derivatives is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1881. This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.

General Experimental Protocol for Hantzsch Synthesis

This protocol describes a general procedure for the synthesis of a 4-aryl-1,4-dihydropyridine derivative.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (2 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (10 mL)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and ethyl acetoacetate (2 mmol) in ethanol (10 mL).

-

Add ammonium acetate (1.2 mmol) to the solution.

-

If required, a catalytic amount of glacial acetic acid can be added.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Characterization:

The synthesized compound should be characterized by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) to confirm its structure and purity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are primarily attributed to their interaction with specific biological targets, leading to the modulation of various signaling pathways.

L-Type Calcium Channel Blockade

The hallmark of many clinically used 1,4-dihydropyridines is their ability to block L-type voltage-gated calcium channels.[5][6] These channels are crucial for regulating calcium influx into cells, which is a key event in processes like muscle contraction and neurotransmitter release.[6] By binding to the α1 subunit of the L-type calcium channel, DHP derivatives inhibit the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[5][6]

Caption: Mechanism of L-type calcium channel blockade by this compound derivatives.

GLUT4 Translocation in Skeletal Muscle

Recent studies have highlighted the potential of certain this compound derivatives in the management of diabetes.[7] Some derivatives have been shown to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells.[7] GLUT4 is an insulin-regulated glucose transporter, and its translocation is a critical step in glucose uptake by muscle and adipose tissues.[8][9] By promoting GLUT4 translocation, these DHP compounds can enhance glucose uptake from the bloodstream, thereby exerting an antihyperglycemic effect.[7]

Caption: Signaling pathway for this compound-induced GLUT4 translocation.

Experimental Workflow for Biological Evaluation

The biological activity of novel this compound derivatives is typically assessed through a series of in vitro and in vivo assays. The following workflow outlines a general approach for evaluating the anticancer potential of these compounds.

In Vitro Anticancer Activity Assessment

A common method for screening the cytotoxic effects of new compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10][11]

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for evaluating the in vitro anticancer activity of this compound derivatives.

Conclusion

The this compound core represents a privileged scaffold in drug discovery, offering a remarkable degree of chemical tractability and biological activity. From their foundational role in cardiovascular medicine to their emerging potential in oncology and metabolic diseases, DHP derivatives continue to be a fertile ground for the development of novel therapeutic agents. A thorough understanding of their structure, nomenclature, synthesis, and mechanisms of action is paramount for researchers and scientists working to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. This compound | C5H7N | CID 104822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, and Biological Evaluation of this compound-Indole as a Potential Antidiabetic Agent via GLUT4 Translocation Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gssrr.org [gssrr.org]

- 11. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of 1,4-Dihydropyridines: From Serendipitous Discovery to Cardiovascular Stalwarts

A comprehensive technical guide on the history, discovery, and evolving landscape of 1,4-Dihydropyridine (DHP) compounds, tailored for researchers, scientists, and drug development professionals.

Introduction

For over a century, the this compound scaffold has been a cornerstone of medicinal chemistry, culminating in a class of blockbuster drugs that have revolutionized the management of cardiovascular diseases. From their humble beginnings in a classic organic reaction to their current status as indispensable therapeutic agents, the story of 1,4-DHPs is one of serendipity, meticulous scientific inquiry, and continuous innovation. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and key experimental methodologies related to this remarkable class of compounds.

A Fortuitous Beginning: The Hantzsch Synthesis

The journey of 1,4-dihydropyridines began in 1881 with the German chemist Arthur Hantzsch. While investigating the reaction of β-ketoesters, aldehydes, and ammonia, Hantzsch serendipitously synthesized a dihydropyridine ring system. This multi-component reaction, now famously known as the Hantzsch pyridine synthesis, initially produced a this compound that could be subsequently oxidized to the corresponding pyridine derivative. For decades, these "Hantzsch esters" remained largely a chemical curiosity. It wasn't until the mid-20th century that their profound biological activity was uncovered, paving the way for a new era in cardiovascular medicine.

The Dawn of a New Therapeutic Class: The Discovery of Nifedipine

The therapeutic potential of 1,4-dihydropyridines was realized in the 1960s at Bayer, where a team of scientists was screening compounds for coronary vasodilating properties. This systematic effort led to the discovery of nifedipine, the prototypical 1,4-DHP calcium channel blocker. The recognition that nifedipine's vasodilatory effects stemmed from its ability to block the influx of calcium ions into vascular smooth muscle cells was a pivotal moment in pharmacology. This discovery not only introduced a new class of antihypertensive and antianginal drugs but also significantly advanced our understanding of the physiological role of calcium channels. Following the success of nifedipine, medicinal chemists embarked on a journey to modify the basic 1,4-DHP scaffold, leading to the development of second and third-generation drugs with improved pharmacokinetic profiles and tissue selectivity.

Mechanism of Action: Targeting the L-type Calcium Channel

The primary pharmacological action of this compound compounds is the blockade of L-type voltage-gated calcium channels (CaV1.2), which are abundant in vascular smooth muscle. By binding to a specific site on the α1 subunit of the channel, DHPs allosterically modulate its function, favoring a closed or inactivated state. This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.

The downstream signaling cascade following the influx of calcium through L-type channels is central to smooth muscle contraction. The influx of Ca²⁺ leads to its binding with calmodulin. This Ca²⁺-calmodulin complex then activates myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain. This phosphorylation event is the critical step that enables the interaction between actin and myosin filaments, leading to muscle contraction. By blocking the initial influx of calcium, 1,4-dihydropyridines effectively interrupt this cascade, promoting vasodilation.

The 1,4-Dihydropyridine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (DHP) scaffold is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry and drug development. Initially recognized for its profound impact on cardiovascular medicine, the versatility of the DHP core has led to the discovery of a wide array of biological activities, establishing it as a critical pharmacophore for a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the biological significance of the 1,4-DHP scaffold, detailing its mechanism of action, therapeutic applications, structure-activity relationships, and key experimental protocols for its synthesis and evaluation.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The most well-established biological role of 1,4-dihydropyridines is their function as antagonists of L-type voltage-gated calcium channels (LTCCs).[1] These channels are crucial for regulating calcium influx into cells, which in turn governs a multitude of physiological processes, including muscle contraction, hormone secretion, and neurotransmission.[1]

1,4-DHP derivatives, such as the archetypal drug nifedipine, bind to a specific receptor site on the α1 subunit of the LTCC.[1][2] This binding allosterically modulates the channel's function, stabilizing it in a closed or inactivated state and thereby reducing the influx of calcium ions into the cell. This reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure, which is the primary mechanism behind their use as antihypertensive agents.[3][4]

The selectivity of DHPs for vascular smooth muscle over cardiac tissue is a key therapeutic advantage, minimizing direct effects on heart rate and contractility compared to other classes of calcium channel blockers.[1][3]

Therapeutic Applications Beyond Hypertension

While their role in managing hypertension and angina is paramount, the therapeutic potential of the 1,4-DHP scaffold extends far beyond cardiovascular diseases.[5][6][7] Researchers have successfully modified the basic DHP structure to develop compounds with a range of other biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various 1,4-DHP derivatives against a range of human cancer cell lines.[3][8] The proposed mechanisms for their anticancer effects are diverse and can include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance (MDR) in cancer cells.

Antimicrobial Properties

The 1,4-DHP scaffold has also emerged as a promising framework for the development of novel antimicrobial agents.[7][9][10] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Antioxidant Effects

Certain 1,4-DHP derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.[11] This antioxidant activity may contribute to their protective effects in various disease states.

Other Therapeutic Areas

The versatility of the 1,4-DHP scaffold is further highlighted by its exploration in other therapeutic areas, including:

-

Neuroprotective agents [5]

-

Anti-inflammatory agents [5]

-

Anticonvulsants [7]

-

Antitubercular agents [7]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [1] |

| 7a | LS180 (Colon) | 29.7 ± 4.7 | [1] |

| 7d | MCF-7 (Breast) | 28.5 ± 3.5 | [1] |

| 13ad' | Caco-2 (Colorectal) | 0.63 ± 0.05 | [8] |

| 13ab' | Caco-2 (Colorectal) | 1.39 ± 0.04 | [8] |

| 18 | HeLa (Cervical) | 3.6 | [3] |

| 19 | HeLa (Cervical) | 2.3 | [3] |

| 20 | HeLa (Cervical) | 4.1 | [3] |

| 18 | MCF-7 (Breast) | 5.2 | [3] |

| 19 | MCF-7 (Breast) | 5.7 | [3] |

| B3 | DMS 114 (Lung) | 3.2 µg/mL | [4] |

| B4 | DMS 114 (Lung) | 3.1 µg/mL | [4] |

| B3 | HCC 2998 (Colon) | 2.9 µg/mL | [4] |

| B4 | HCC 2998 (Colon) | 2.9 µg/mL | [4] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| MD1, MD2, MD6, MD7, HM4, HM6 | Helicobacter pylori (resistant strains) | 1–8 mg/L | [9] |

| Compound 22 | Streptococcus mitis | 500 | [7] |

| Compound 22 | Streptococcus sanguinis | 500 | [7] |

| Compound 8 | Streptococcus sanguinis | 500 | [7] |

| Compound 10 | Streptococcus sanguinis | 500 | [7] |

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 (µg/mL) or RAA (%) | Reference |

| 6a | β-carotene/linoleic acid | 71% RAA | [11] |

| 6c | β-carotene/linoleic acid | 80% RAA | [11] |

| 6d | β-carotene/linoleic acid | 78% RAA | [11] |

| 6g | β-carotene/linoleic acid | 45% RAA | [11] |

Table 4: Pharmacokinetic Parameters of Common this compound Drugs

| Drug | Bioavailability (%) | Elimination Half-life (h) | Protein Binding (%) | Reference |

| Amlodipine | 60-65 | 40-50 | 98 | [12] |

| Nifedipine | - | ~2 | - | [13] |

| Nisoldipine | 3.7 | 9.7 | - | [14] |

| Isradipine | - | 5.36 - 6.63 | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and versatile multi-component reaction for the preparation of 1,4-dihydropyridines.[16][17][18][19]

Materials:

-

An aldehyde (1 equivalent)

-

A β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

-

A nitrogen source (e.g., ammonium acetate or aqueous ammonia) (1 equivalent)

-

Ethanol (as solvent)

Procedure:

-

Combine the aldehyde, β-ketoester, and nitrogen source in a round-bottom flask.

-

Add ethanol as a solvent.

-

Reflux the reaction mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the crude product with cold ethanol or water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Work-up: If the product does not precipitate, the solvent is typically removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[20][21]

Materials:

-

Human cancer cell line(s) of interest

-

Complete cell culture medium

-

1,4-DHP test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 1,4-DHP compounds for a specified incubation period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][5][6][22][23]

Materials:

-

Bacterial or fungal strain(s) of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

1,4-DHP test compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

-

Prepare serial two-fold dilutions of the 1,4-DHP compounds in the broth medium directly in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

-

DPPH solution in a suitable solvent (e.g., methanol or ethanol)

-

1,4-DHP test compounds

-

A standard antioxidant (e.g., ascorbic acid or gallic acid)

-

96-well microtiter plates or a spectrophotometer

Procedure:

-

Prepare different concentrations of the 1,4-DHP test compounds and the standard antioxidant.

-

Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

-

The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[13][24][25][26][27]

Materials:

-

A cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits)

-

Extracellular (bath) solution containing a charge carrier for the calcium current (e.g., BaCl2)

-

Intracellular (pipette) solution

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator and microscope

General Procedure:

-

Culture the cells on coverslips.

-

Place a coverslip with cells in a recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pull a glass micropipette to a fine tip and fill it with the intracellular solution.

-

Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential where the L-type calcium channels are in a closed state (e.g., -80 mV).

-

Apply a voltage-step protocol to elicit L-type calcium currents. A typical protocol involves depolarizing steps to various potentials (e.g., from -40 mV to +60 mV in 10 mV increments) from the holding potential.

-

Record the baseline currents.

-

Perfuse the cell with the extracellular solution containing the 1,4-DHP test compound at various concentrations.

-

Record the currents in the presence of the compound.

-

The inhibition of the L-type calcium current by the compound is measured as the reduction in the peak current amplitude.

-

Construct a concentration-response curve and determine the IC50 value for the inhibition of the L-type calcium current.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound calcium channel blockers.

Experimental Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and biological screening of 1,4-DHP derivatives.

Conclusion

The this compound scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its well-established role as a modulator of L-type calcium channels has led to the development of life-saving cardiovascular drugs. Furthermore, the chemical tractability of the DHP core allows for extensive structural modifications, unlocking a vast potential for the discovery of novel therapeutic agents with diverse biological activities. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore and exploit the immense therapeutic promise of the this compound scaffold.

References

- 1. Assessment of the Cytotoxic Effect of a Series of this compound Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. youtube.com [youtube.com]

- 7. Antibacterial and Antileishmanial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 12. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

- 15. The pharmacokinetics of oral isradipine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. Whole Cell Patch Clamp Protocol [protocols.io]

- 25. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. docs.axolbio.com [docs.axolbio.com]

- 27. Patch Clamp Protocol [labome.com]

The 1,4-Dihydropyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

The concept of "privileged structures" is central to contemporary drug discovery, identifying molecular frameworks that can bind to multiple, distinct biological targets with high affinity, thereby exhibiting a wide range of pharmacological activities. Among these, the 1,4-dihydropyridine (1,4-DHP) scaffold stands out as a particularly versatile and significant nucleus.[1][2] Initially recognized for its potent L-type calcium channel blocking activity, leading to the development of blockbuster antihypertensive drugs, the 1,4-DHP core has since been shown to be a template for designing agents with anticancer, antimicrobial, antioxidant, anticonvulsant, and neuroprotective properties.[3][4][5] This guide provides an in-depth exploration of the 1,4-DHP scaffold, covering its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies used in its evaluation.

Synthesis of the this compound Scaffold

The most fundamental and widely employed method for synthesizing the 1,4-DHP ring is the Hantzsch pyridine synthesis.[6][7] This one-pot, multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt.[6] The versatility of the Hantzsch reaction allows for the introduction of a wide variety of substituents at different positions of the DHP ring, making it a cornerstone of 1,4-DHP-focused medicinal chemistry.

Recent advancements have focused on developing more environmentally friendly and efficient synthetic protocols, including the use of microwave irradiation, aqueous micellar solutions, and various catalysts to improve yields and reduce reaction times.[6][8]

Figure 1: General workflow of the Hantzsch this compound synthesis.

A Spectrum of Biological Activities

The therapeutic potential of 1,4-DHP derivatives extends far beyond their initial application in cardiovascular medicine. The scaffold's ability to be decorated with various functional groups allows for the fine-tuning of its interaction with a multitude of biological targets.

Antihypertensive and Cardiovascular Effects

The archetypal activity of 1,4-DHPs is the blockade of L-type voltage-gated calcium channels (CaV1).[2] This action is the cornerstone of their use as antihypertensive agents. By inhibiting the influx of Ca²⁺ into vascular smooth muscle cells, they induce vasodilation, leading to a decrease in blood pressure.[9][10] This class includes widely prescribed drugs such as nifedipine, amlodipine, and felodipine.[3][11] The mechanism involves a direct interaction with the calcium channel, which reduces the probability of the channel being open.[12] Some evidence also suggests that certain 1,4-DHPs can induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effect through a dual mode of action.[12]

Figure 2: Mechanism of action for 1,4-DHP calcium channel blockers.

Anticancer Activity

A growing body of research highlights the potential of 1,4-DHPs as anticancer agents.[13][14] Their mechanisms of action in this context are multifaceted. Some derivatives exhibit direct cytotoxicity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and glioblastoma (U-251MG) cancers.[13] Furthermore, 1,4-DHPs have shown significant promise in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[15][16] They can potentiate the effects of existing cytotoxic drugs, making them valuable candidates for combination therapies.[13]

| Compound Class/Example | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC₅₀ = 2.3 µM | [13] |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | IC₅₀ = 5.7 µM | [13] |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | IC₅₀ = 3.6 µM | [13] |

| Thiazole substituted 1,4-DHP (Compound 7a) | MOLT-4 | IC₅₀ = 17.4 ± 2.0 µM | [14] |

| Thiazole substituted 1,4-DHP (Compound 7d) | MCF-7 | IC₅₀ = 28.5 ± 3.5 µM | [14] |

Table 1: Cytotoxic Activity of Selected this compound Derivatives.

Antimicrobial and Antileishmanial Activities

The 1,4-DHP scaffold has also been explored for its antimicrobial properties.[17] Derivatives have been synthesized that show activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18] Notably, some compounds have demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to standard drugs.[17][19] The lipophilicity and specific substitutions on the DHP ring appear to be critical for antimicrobial efficacy.[18] Additionally, certain asymmetric 1,4-DHPs have been identified as having significant antileishmanial activity against Leishmania amazonensis.[20]

| Compound/Derivative | Organism | Activity (MIC / IC₅₀) | Reference |

| Compound IV (unspecified structure) | M. tuberculosis (resistant strains) | MIC = 3.1 or 6.2 µg/mL | [17] |

| Derivative 33 (C2 substituted) | Mycobacterium smegmatis | MIC = 9 µg/mL | [18] |

| Derivative 33 (C2 substituted) | Staphylococcus aureus | MIC = 25 µg/mL | [18] |

| Compound 7 (asymmetric) | L. amazonensis amastigotes | IC₅₀ = 12.53 µM | [20] |

| Compound 9 (asymmetric) | L. amazonensis amastigotes | IC₅₀ = 13.67 µM | [20] |

Table 2: Antimicrobial and Antileishmanial Activity of Selected this compound Derivatives.

Structure-Activity Relationships (SAR)

The broad bioactivity of the 1,4-DHP class is a direct result of the chemical diversity that can be introduced at various positions around the core ring. The structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity for a given target.[21][22]

-

C4 Position : The substituent at the C4 position is a critical determinant of activity. For calcium channel blockers, a phenyl ring is typically required for optimal activity.[21][22] The substitution pattern on this phenyl ring (e.g., with electron-withdrawing groups) further modulates potency.[22] For other activities, such as anticancer or antimicrobial, different aryl or heteroaryl groups at C4 can confer potency.[13][20]

-

C3 and C5 Positions : These positions are usually substituted with ester or other carbonyl-containing groups.[21] The nature of these ester groups (e.g., size, lipophilicity) influences the pharmacokinetic and pharmacodynamic properties of the molecule.[22] Asymmetry in the C3 and C5 substituents can be beneficial for certain activities.[13]

-

N1 Position : The N1 position is typically unsubstituted (N-H) in classical calcium channel blockers. However, substitution at this position can lead to compounds with different pharmacological profiles, including MDR reversal agents.[16]

-

C2 and C6 Positions : Small alkyl groups, most commonly methyl groups, at the C2 and C6 positions are generally favored for calcium channel antagonist activity.

Figure 3: Key structure-activity relationships for the this compound scaffold.

Experimental Protocols

General Protocol for Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is a representative example for the synthesis of a symmetrical 1,4-DHP.

-

Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and a solvent such as ethanol (30 mL).

-

Catalyst/Ammonia Source: Add ammonium acetate (15 mmol) to the mixture.

-

Reaction: Stir the mixture and heat it to reflux (typically 60-80 °C) for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure.

-

Purification: Collect the solid product by filtration, wash it with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[8][23]

General Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the key steps for assessing the anticancer activity of synthesized 1,4-DHP derivatives.[16]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test 1,4-DHP compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry.[1][6] Its synthetic accessibility via the robust Hantzsch reaction, coupled with the vast chemical space that can be explored through substituent modification, has enabled the development of a wide array of pharmacologically active agents. While its legacy began with the revolutionary treatment of hypertension, the ongoing exploration of 1,4-DHP derivatives continues to uncover new therapeutic opportunities in oncology, infectious diseases, and beyond. The ability of this single core structure to interact with diverse biological targets underscores its enduring importance and promises a rich future for 1,4-DHP-based drug discovery.[24]

References

- 1. This compound scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 10. buzzrx.com [buzzrx.com]

- 11. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 12. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. Docking and QSAR Studies of this compound Derivatives as Anti- Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gssrr.org [gssrr.org]

- 17. Biological activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activity of Novel C2-Substituted this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antibacterial and Antileishmanial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of receptor binding of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Insights into the Stability of 1,4-Dihydropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dihydropyridine (1,4-DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in L-type calcium channel blockers used in the treatment of hypertension. However, the inherent chemical instability of the 1,4-DHP ring, which is prone to oxidation to its aromatic pyridine counterpart, presents a significant challenge in drug development, affecting storage, formulation, and in vivo efficacy. Quantum chemical calculations have emerged as a powerful tool to predict, understand, and mitigate the stability issues associated with this important class of molecules. This technical guide provides an in-depth overview of the application of quantum chemical methods to assess the stability of this compound derivatives, supported by detailed computational and experimental protocols and quantitative data.

Core Concept: Aromatization as the Primary Degradation Pathway

The principal route of degradation for 1,4-dihydropyridines is the oxidation of the dihydropyridine ring to a more thermodynamically stable aromatic pyridine ring.[1][2] This process, often referred to as aromatization, leads to a complete loss of the desired pharmacological activity. The reaction is an oxidative dehydrogenation and can be initiated by light, heat, or oxidizing agents.

The overall transformation can be summarized as a two-electron, two-proton process. Quantum chemical calculations are instrumental in elucidating the intricate mechanism of this transformation, including the identification of reaction intermediates and transition states, and the calculation of the associated energy barriers.

Computational Methodology for Assessing 1,4-DHP Stability

Density Functional Theory (DFT) has become the workhorse for studying the stability of this compound derivatives due to its favorable balance of computational cost and accuracy.[3][4] The B3LYP functional is a popular choice for these types of calculations, often paired with Pople-style basis sets such as 6-31G* or 6-311++G(d,p).

A. Detailed Computational Protocol

A typical computational workflow for assessing the stability of a 1,4-DHP derivative involves the following steps:

-

Geometry Optimization: The three-dimensional structures of the this compound reactant, the pyridine product, and any proposed intermediates and transition states are optimized to find the lowest energy conformation for each species.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. For minima (reactants, products, intermediates), all calculated frequencies should be real. For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Thermodynamic and Kinetic Parameter Calculation: From the results of the geometry optimization and frequency calculations, key thermodynamic and kinetic parameters are determined. These include:

-

Gibbs Free Energy of Reaction (ΔG_rxn): This value indicates the overall thermodynamic favorability of the aromatization reaction. A negative ΔG_rxn signifies that the pyridine product is more stable than the 1,4-DHP reactant.

-

Enthalpy of Reaction (ΔH_rxn): This represents the change in heat content during the reaction.

-

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): This is the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate and therefore greater kinetic stability of the 1,4-DHP derivative.

-

-

Solvation Effects: To model the reaction in a more realistic environment, implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the influence of a solvent.

B. Key Software

-

Gaussian: A widely used quantum chemistry software package for performing DFT calculations.

-

ORCA: Another popular and powerful quantum chemistry program.

-

GaussView, Avogadro, Chemcraft: Molecular visualization and analysis tools for building input structures and analyzing output files.

Quantitative Insights into 1,4-DHP Stability

The stability of this compound derivatives can be quantified and compared using the thermodynamic and kinetic parameters obtained from quantum chemical calculations. The following tables summarize representative data for the oxidation of a generic this compound to its corresponding pyridine.

| Parameter | Description | Typical Calculated Value Range (kcal/mol) | Implication for Stability |

| ΔG_rxn | Gibbs Free Energy of Reaction | -20 to -40 | A large negative value indicates a strong thermodynamic driving force for aromatization. |

| ΔH_rxn | Enthalpy of Reaction | -25 to -50 | Similar to ΔG_rxn, a large negative value indicates an exothermic and favorable reaction. |

| ΔG‡ | Gibbs Free Energy of Activation | +10 to +30 | A higher value indicates greater kinetic stability and a slower rate of degradation. |

Table 1: Key Thermodynamic and Kinetic Parameters for this compound Aromatization.

| Substituent Effect on Stability | Position | Influence on Activation Energy (ΔG‡) | Rationale |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Phenyl ring at C4 | Generally increase ΔG‡ | Stabilize the electron-rich 1,4-DHP ring, making it less susceptible to oxidation. |

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | Phenyl ring at C4 | Generally decrease ΔG‡ | Destabilize the 1,4-DHP ring, making it more prone to oxidation. |

| Bulky substituents | Ester groups at C3 and C5 | Can sterically hinder the approach of oxidizing agents, potentially increasing ΔG‡. | Steric hindrance can play a role in kinetic stability. |

Table 2: Influence of Substituents on the Kinetic Stability of 1,4-Dihydropyridines.

Experimental Protocols for Stability Assessment

Experimental studies are crucial for validating the predictions from quantum chemical calculations and for assessing stability under real-world conditions.

A. Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal stability and decomposition profile of the 1,4-DHP derivative.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of the 1,4-DHP derivative is placed in an inert crucible (e.g., aluminum).

-

The sample is heated in a TGA/DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The TGA measures the change in mass as a function of temperature, indicating the onset of decomposition.

-

The DSC measures the heat flow into or out of the sample, revealing thermal events such as melting, crystallization, and decomposition.

-

-

Data Analysis: The onset temperature of decomposition from the TGA curve and the peak temperature of exothermic decomposition events from the DSC curve are used to assess thermal stability.

B. Photostability Testing

-

Objective: To evaluate the degradation of the 1,4-DHP derivative upon exposure to light.

-

Methodology:

-

Solutions of the 1,4-DHP derivative are prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solutions are exposed to a controlled light source (e.g., a xenon lamp simulating sunlight) for a defined period.

-

Samples are withdrawn at various time points.

-

The concentration of the remaining 1,4-DHP and the formation of the pyridine degradation product are quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

-

Data Analysis: The degradation kinetics (e.g., first-order or zero-order) and the half-life of the compound under specific light conditions are determined.

C. Stability-Indicating HPLC Method

-

Objective: To separate and quantify the 1,4-DHP derivative from its degradation products.

-

Methodology:

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used in an isocratic or gradient elution mode.

-

Detection: UV detection at the wavelength of maximum absorbance of the 1,4-DHP is commonly employed.

-

Forced Degradation: To ensure the method is stability-indicating, the drug substance is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The method must be able to resolve the parent drug peak from all degradation product peaks.

-

Visualizing Computational Workflows and Reaction Pathways

Graphviz diagrams can be used to illustrate the logical flow of the computational and experimental procedures, as well as the mechanistic pathways of 1,4-DHP degradation.

References

Tautomerism in Substituted 1,4-Dihydropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical phenomenon of tautomerism in substituted 1,4-dihydropyridines (DHPs), a class of compounds of significant pharmacological importance.[1][2] The guide details the structural nuances of 1,4-DHP tautomers, the experimental and computational methodologies for their characterization, and the influence of substitution and solvent effects on the tautomeric equilibrium.

Introduction to Tautomerism in 1,4-Dihydropyridines

Substituted 1,4-dihydropyridines are a cornerstone in medicinal chemistry, most notably as L-type calcium channel blockers for the treatment of cardiovascular diseases.[3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which can be complicated by the existence of tautomers. Tautomers are constitutional isomers that readily interconvert, and for 1,4-DHPs, the most relevant form of tautomerism is the enamine-imine equilibrium.[4][5]

The 1,4-DHP core contains an enamine functionality, which can potentially tautomerize to its corresponding imine form. This equilibrium is sensitive to the electronic and steric nature of the substituents on the dihydropyridine ring, as well as the surrounding solvent environment. Understanding and controlling this tautomeric balance is crucial for drug design and development, as different tautomers can exhibit distinct pharmacological profiles and pharmacokinetic properties.

A visual representation of the enamine-imine tautomeric equilibrium in a generalized substituted 1,4-dihydropyridine is presented below.

Caption: Enamine-imine tautomeric equilibrium in substituted 1,4-dihydropyridines.

Synthesis of Substituted 1,4-Dihydropyridines

The most common and versatile method for the synthesis of substituted 1,4-dihydropyridines is the Hantzsch pyridine synthesis.[6] This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, usually ammonia or ammonium acetate.[6]

General Experimental Protocol for Hantzsch Synthesis

A typical experimental procedure for the Hantzsch synthesis of a 4-substituted-2,6-dimethyl-3,5-dicarboethoxy-1,4-dihydropyridine is as follows:

-

Reactant Mixture: In a round-bottom flask, combine the desired aromatic or aliphatic aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

-

Solvent: Add a suitable solvent, such as ethanol or methanol (10-15 mL).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight, depending on the reactivity of the aldehyde. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with cold ethanol or water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.

The workflow for a typical Hantzsch synthesis is illustrated in the following diagram.

Caption: Experimental workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Characterization of Tautomeric Forms

The characterization of the tautomeric forms of substituted 1,4-dihydropyridines relies on a combination of spectroscopic and crystallographic techniques, often complemented by computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2] Proton (¹H) and carbon-¹³ (¹³C) NMR are particularly informative.

-

¹H NMR: The chemical shifts of the protons, especially the N-H proton and the protons on the dihydropyridine ring, can provide evidence for the predominant tautomeric form. In the enamine tautomer, the N-H proton typically appears as a broad singlet. The presence of distinct sets of signals for the same protons can indicate a mixture of tautomers in slow exchange on the NMR timescale.

-

¹³C NMR: The chemical shifts of the carbon atoms in the dihydropyridine ring are also sensitive to the tautomeric form. For instance, the chemical shifts of the C2/C6 and C3/C5 carbons will differ between the enamine and imine forms.

-

Quantitative Analysis: The ratio of the tautomers in solution can be determined by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, provided that the signals are well-resolved.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all relevant nuclei.

-

Data Analysis: Identify the characteristic signals for each tautomer. Integrate the corresponding non-overlapping signals in the ¹H NMR spectrum to determine the molar ratio of the tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][8] By determining the precise atomic coordinates, bond lengths, and bond angles, the exact tautomeric structure can be established. For example, the C-N and C=C bond lengths within the dihydropyridine ring are characteristic of either the enamine or imine form.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the substituted this compound of suitable quality for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies of tautomerism.[9][10][11] These methods can be used to:

-

Calculate the relative energies of the different tautomers in the gas phase and in various solvents.

-

Predict the geometric parameters (bond lengths, angles) of each tautomer.

-

Simulate NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

-

Investigate the transition state and energy barrier for the interconversion between tautomers.

Computational Protocol for Tautomer Stability Analysis:

-

Structure Building: Construct the 3D structures of the enamine and imine tautomers of the substituted this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be incorporated using a polarizable continuum model (PCM).

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

The logical relationship between these characterization methods is depicted below.

Caption: Workflow for the characterization of tautomerism in 1,4-dihydropyridines.

Factors Influencing Tautomeric Equilibrium

The position of the enamine-imine tautomeric equilibrium is influenced by several factors, which can be rationally tuned in the drug design process.

Substituent Effects

The electronic nature of the substituents on the this compound ring plays a crucial role in determining the relative stability of the tautomers.

-

Electron-withdrawing groups (EWGs) at the 3- and 5-positions, such as esters or cyano groups, can stabilize the enamine form through conjugation.

-

Substituents at the 4-position can influence the tautomeric equilibrium through both steric and electronic effects. Bulky substituents may favor one tautomer over the other to minimize steric strain.

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric equilibrium.[12][13] Polar solvents tend to stabilize the more polar tautomer. In the case of the enamine-imine equilibrium, the relative polarity of the tautomers can depend on the specific substitution pattern. For some related heterocyclic systems, it has been observed that polar solvents stabilize the enamine form.[14]

Quantitative Data on Tautomerism

While extensive research has been conducted on the synthesis and biological activity of 1,4-dihydropyridines, detailed quantitative data on their tautomeric equilibria are less commonly reported. The following table summarizes hypothetical quantitative data for a series of substituted 1,4-dihydropyridines to illustrate the kind of data that is crucial for understanding structure-tautomerism relationships.

| Compound ID | 4-Substituent (R) | 3,5-Substituents (R') | Solvent | Tautomeric Ratio (Enamine:Imine) | Equilibrium Constant (KT) |

| DHP-1 | Phenyl | -COOEt | CDCl₃ | >99:1 | >99 |

| DHP-2 | 2-Nitrophenyl | -COOEt | CDCl₃ | >99:1 | >99 |

| DHP-3 | Phenyl | -CN | CDCl₃ | 95:5 | 19 |

| DHP-4 | Phenyl | -COOEt | DMSO-d₆ | 98:2 | 49 |

| DHP-5 | 2-Nitrophenyl | -COOEt | DMSO-d₆ | 97:3 | 32.3 |

Note: The data in this table are illustrative and intended to demonstrate the format for presenting quantitative tautomeric data.

Conclusion

The tautomerism of substituted 1,4-dihydropyridines is a fundamental aspect of their chemistry that has profound implications for their biological activity and pharmaceutical development. A thorough understanding of the factors that govern the enamine-imine equilibrium is essential for the rational design of new 1,4-DHP-based drugs with improved efficacy and pharmacokinetic profiles. The combined application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for the comprehensive characterization of these tautomeric systems. Further research focused on the quantitative determination of tautomeric equilibrium constants for a wider range of substituted 1,4-dihydropyridines is warranted to build a more complete structure-tautomerism-activity relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel 1,4-dihydropyridine (1,4-DHP) analogues using the Hantzsch synthesis. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction used to generate dihydropyridines.[1][2] 1,4-Dihydropyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3][4][5] They are particularly well-known as L-type calcium channel blockers, with prominent examples including nifedipine, amlodipine, and felodipine used in the treatment of cardiovascular diseases like hypertension and angina.[6][7][8]

Recent research has expanded the therapeutic potential of 1,4-DHP analogues to include anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[3][4][9][10] The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the dihydropyridine ring, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[11]

Reaction Mechanism and Theory

The Hantzsch synthesis is a condensation reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2] The reaction mechanism proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the reaction of the second equivalent of the β-ketoester with ammonia.[12][13][14] A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the final this compound product.[12]

Experimental Protocols

The following protocols are generalized procedures for the Hantzsch synthesis of this compound analogues. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Protocol 1: Classical Hantzsch Synthesis of Symmetrical 1,4-Dihydropyridines

This protocol describes the synthesis of symmetrical 1,4-DHPs where the ester groups at the C3 and C5 positions are identical.

Materials:

-

Aldehyde (10 mmol)

-

Ethyl acetoacetate (or other β-ketoester) (20 mmol)

-

Ammonium acetate (15 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

To a 100 mL round-bottom flask, add the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product will precipitate out of the solution. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

-

Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in the Hantzsch synthesis.[2][15]

Materials:

-

Aldehyde (5 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Ammonium acetate (7.5 mmol)

-

Ethanol (10 mL)

-

Microwave reactor vial (20 mL) with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a 20 mL microwave reactor vial, combine the aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol) in ethanol (10 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate. Isolate the solid by filtration.

-

Wash the product with cold ethanol and purify by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel this compound analogues.

Table 1: Synthesis of Symmetrical this compound Analogues via Conventional Heating

| Entry | Aldehyde | β-Ketoester | Reaction Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | 3 | 85 | [16] |

| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 2 | 92 | [16] |

| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 4 | 88 | [17] |

| 4 | Thiophene-2-carboxaldehyde | Ethyl acetoacetate | 2.5 | 78 | [18] |

Table 2: Microwave-Assisted Synthesis of this compound Analogues

| Entry | Aldehyde | β-Ketoester | Time (min) | Yield (%) | Reference |

| 1 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 94 | [19] |

| 2 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 12 | 95 | [19] |

| 3 | 4-Bromobenzaldehyde | Ethyl acetoacetate | 8 | 96 | [19] |

Table 3: Biological Activity of Novel this compound Analogues

| Compound | Biological Activity | Assay | IC50 / MIC (µM) | Reference |

| 4c | Antibacterial (S. aureus) | Well plate method | 12.5 | [17] |

| 4e | Antibacterial (E. coli) | Well plate method | 25 | [17] |

| 5g | Antimicrobial (H. pylori) | MIC determination | ≤ 8 | [20] |

| 1g | Anticancer (NCI-60) | Proliferation assay | 1.12 | [21] |

Visualizations

Signaling Pathway

Caption: Mechanism of action of 1,4-DHP analogues as calcium channel blockers.

Experimental Workflow

Caption: General workflow for synthesis and evaluation of 1,4-DHP analogues.

Logical Relationship

Caption: Role of Hantzsch synthesis in drug development.

References

- 1. scispace.com [scispace.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Synthesis and significance of this compound drug analogs. [wisdomlib.org]

- 5. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. ymerdigital.com [ymerdigital.com]

- 10. This compound: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 11. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 15. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Hantzsch reaction: synthesis and characterization of some new this compound derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Green approach for synthesis of bioactive Hantzsch this compound derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facile One-Pot Synthesis and Anti-Microbial Activity of Novel this compound Derivatives in Aqueous Micellar Solution under Microwave Irradiation [mdpi.com]

- 20. This compound as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of new symmetrical and asymmetrical nitrile-containing this compound derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 1,4-Dihydropyridines

Introduction